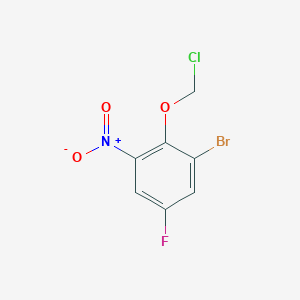

1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene

Description

1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene is a halogenated aromatic compound featuring a unique combination of substituents: bromine (position 1), chloromethoxy (position 2), fluorine (position 5), and a nitro group (position 3). Its molecular formula is C₇H₄BrClFNO₃, with a molecular weight of 284.46 g/mol (calculated). The chloromethoxy group (-OCH₂Cl) introduces both ether and alkyl halide functionalities, while the nitro group (-NO₂) enhances electron-withdrawing effects, influencing reactivity in electrophilic and nucleophilic reactions. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C7H4BrClFNO3 |

|---|---|

Molecular Weight |

284.47 g/mol |

IUPAC Name |

1-bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene |

InChI |

InChI=1S/C7H4BrClFNO3/c8-5-1-4(10)2-6(11(12)13)7(5)14-3-9/h1-2H,3H2 |

InChI Key |

OVYKPILUZWRIDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OCCl)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(chloromethoxy)-5-fluoro-3-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The chloromethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

Reduction: Formation of 1-Bromo-2-(chloromethoxy)-5-fluoro-3-aminobenzene.

Oxidation: Formation of 1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzaldehyde.

Scientific Research Applications

1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Explored for its potential use in medicinal chemistry for the design of novel compounds with improved pharmacological profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Key Observations :

- The target compound’s chloromethoxy group distinguishes it from simpler halogenated analogs (e.g., ), contributing to higher molecular weight and polarity.

- Compared to isopropoxy () and bromomethyl () derivatives, the chloromethoxy group offers a balance of steric bulk and reactivity, enabling selective nucleophilic substitutions.

- The absence of a nitro group in compounds like 1-bromo-3-chloro-5-fluorobenzene (, MW 209.45) reduces electron-withdrawing effects, altering reactivity in aromatic substitutions.

Biological Activity

1-Bromo-2-(chloromethoxy)-5-fluoro-3-nitrobenzene is an aromatic compound with significant biological activity. Its complex structure, characterized by a bromine atom, a chloromethoxy group, a fluorine atom, and a nitro group, suggests potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of electron-withdrawing groups such as bromine, fluorine, and nitro enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 236.48 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 2.91 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through electrophilic substitution reactions. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown inhibition against various bacterial strains, suggesting a potential for developing new antibiotics.

Case Studies

- Antibacterial Studies : A study conducted on halogenated nitrobenzene derivatives demonstrated that these compounds exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 4 µg/mL for various derivatives, indicating strong antibacterial potential .

- Antifungal Activity : Similar compounds have shown antifungal properties against Candida species. In one study, a related compound demonstrated an MIC of 0.00195 µg/mL against clinical isolates of C. albicans, highlighting the potential efficacy of halogenated nitrobenzenes in treating fungal infections .

Cytotoxicity and Cancer Research

The cytotoxic effects of halogenated nitrobenzenes have been explored in cancer research. For example, derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be in the micromolar range, indicating significant anticancer activity .

Table 2: Biological Activity Data

| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) |

|---|---|---|

| Antibacterial | E. coli | 0.25 - 4 |

| Antifungal | C. albicans | 0.00195 |

| Cytotoxicity | MCF-7 | ~10 |

| Cytotoxicity | A549 | ~15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.